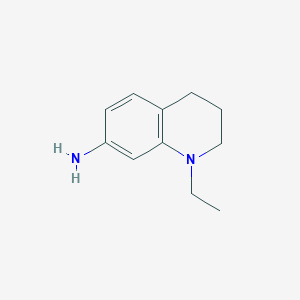

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

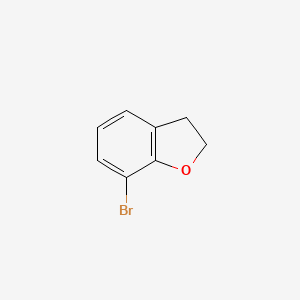

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that belongs to the tetrahydroquinoline class, which is a structural feature present in many natural products and biologically active molecules. The tetrahydroquinoline moiety is known for its presence in various pharmacologically relevant compounds and has been the subject of numerous synthetic studies aimed at developing new derivatives with potential therapeutic applications.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been explored through various methods. One approach involves a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to efficiently produce various tetrahydroquinoline derivatives with a preference for cis selectivity . Another method utilizes ethylenediamine diacetate (EDDA) to catalyze the cyclization of 1,3-dicarbonyls to aminobenzaldehydes through domino Knoevenagel/hetero Diels-Alder reactions, providing a rapid route to novel polycyclic tetrahydroquinoline structures . Additionally, electrochemical methods in aprotic media have been employed to synthesize 1-ethyl-2-phenyl-1,4-dihydroquinolin-4-yl derivatives, demonstrating the versatility of electrochemical reduction in the formation of such compounds .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, which can be further substituted with various functional groups. The cis selectivity observed in some synthetic methods suggests that the stereochemistry of these compounds can be influenced by the reaction conditions and the nature of the catalysts used . The molecular structure of these compounds is crucial for their interaction with biological targets and can significantly affect their pharmacological properties.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo a variety of chemical reactions, including cyclization, reduction, and electrophilic substitution. The domino reactions employed in their synthesis are examples of how multiple bond-forming steps can be combined to efficiently construct complex molecules . The electrochemical reduction process also highlights the ability of these compounds to participate in electron transfer reactions, which can be useful in the synthesis of reduced forms of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives are influenced by their molecular structure. The presence of the tetrahydroquinoline core imparts certain characteristics, such as the potential for hydrogen bonding due to the presence of nitrogen atoms, which can affect solubility and reactivity. The stereochemistry of these compounds can also influence their physical properties, such as melting points and boiling points. The chemical reactivity is determined by the presence of functional groups and the overall electronic configuration of the molecule, which can dictate its behavior in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Substituted Tetrahydroquinolines

- Scientific Field: Organic Chemistry

- Summary of Application: A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

- Methods of Application: The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

- Results or Outcomes: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .

Syntheses of 1,2,3,4-Tetrahydroquinolines Using Domino Reactions

- Scientific Field: Medicinal Chemistry

- Summary of Application: Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents .

- Methods of Application: These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

- Results or Outcomes: Using these strategies, multiple transformations can be carried out in a single laboratory operation without the isolation of intermediates making them prime examples of green chemistry .

Antibacterial and Antifungal Applications

- Scientific Field: Pharmacology

- Summary of Application: Quinoline, a class of compounds that includes 1,2,3,4-tetrahydroquinolines, has been found to have antibacterial and antifungal activities .

- Methods of Application: These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy .

- Results or Outcomes: The specific results would depend on the particular compound and the strains tested .

Synthesis of Tetrahydroisoquinolines

- Scientific Field: Organic Chemistry

- Summary of Application: The Pictet-Spengler reaction, first described in 1911, is a method for synthesizing tetrahydroisoquinolines, a class of compounds related to 1,2,3,4-tetrahydroquinolines .

- Methods of Application: This reaction involves phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100 °C .

- Results or Outcomes: This reaction affords tetrahydroisoquinolines in a 40% yield .

Pesticides, Antioxidants, Photosensitizers, and Dyes

- Scientific Field: Industrial Chemistry

- Summary of Application: Tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

- Methods of Application: The specific methods of application would depend on the particular derivative and its intended use .

- Results or Outcomes: The outcomes would vary based on the specific application, but overall, the tetrahydroquinoline family has a wide range of applications and is a key structural motif in various industrial applications .

Synthesis of 1H-Quinolinones Using Domino Reactions

- Scientific Field: Organic Chemistry

- Summary of Application: Domino reactions have been used for the synthesis of 4 (1H)-quinolinones .

- Methods of Application: These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .

- Results or Outcomes: Using these strategies, multiple transformations can be carried out in a single laboratory operation without the isolation of intermediates making them prime examples of green chemistry .

Eigenschaften

IUPAC Name |

1-ethyl-3,4-dihydro-2H-quinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,2-4,7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPKINJWYKYTAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627758 |

Source

|

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

CAS RN |

303982-14-1 |

Source

|

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1291465.png)

![1-Bromo-4-[(2-ethylhexyl)oxy]benzene](/img/structure/B1291472.png)